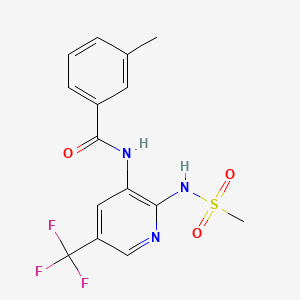
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate is an organophosphate compound known for its use in various applications, particularly in agriculture as an insecticide. This compound is characterized by its complex structure, which includes a pyridazine ring and a phenoxy group, making it effective in targeting specific pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 6-(2-(2-propenyl)phenoxy)-3-pyridazinol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphorodithioate.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphorodithioates, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase, which is crucial in nerve function.
Medicine: Investigated for potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Employed in agriculture as an insecticide to protect crops from pests.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of nerve cells and eventual paralysis and death of the pest. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly.
Comparaison Avec Des Composés Similaires
Similar Compounds
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Malathion: A widely used organophosphate with lower toxicity to humans.
Chlorpyrifos: Known for its effectiveness against a broad range of pests.
Uniqueness
O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate is unique due to its specific structure, which provides selective targeting of pests and a distinct mode of action compared to other organophosphates. Its combination of a pyridazine ring and a phenoxy group enhances its effectiveness and specificity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
53605-14-4 |
|---|---|
Formule moléculaire |
C17H21N2O4PS |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
diethoxy-[6-(2-prop-2-enylphenoxy)pyridazin-3-yl]oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C17H21N2O4PS/c1-4-9-14-10-7-8-11-15(14)22-16-12-13-17(19-18-16)23-24(25,20-5-2)21-6-3/h4,7-8,10-13H,1,5-6,9H2,2-3H3 |
Clé InChI |
QQIWOJNLTRVQNW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OC2=CC=CC=C2CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
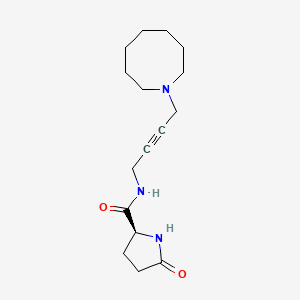
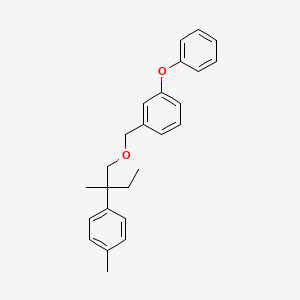
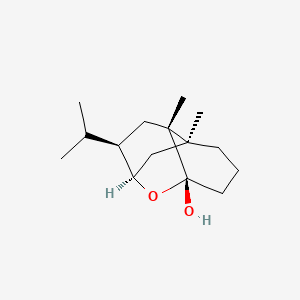

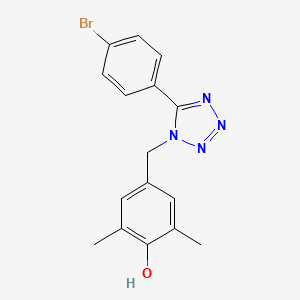
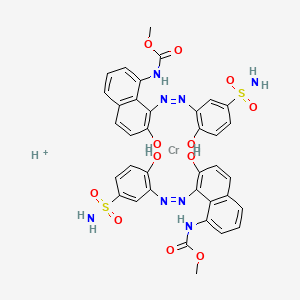
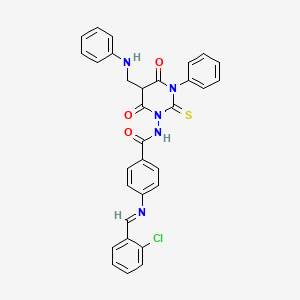
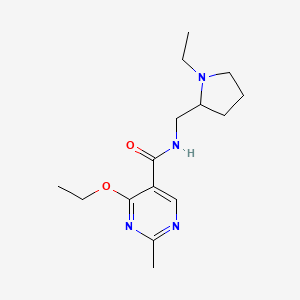
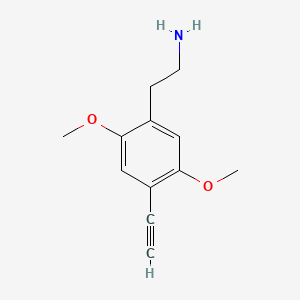
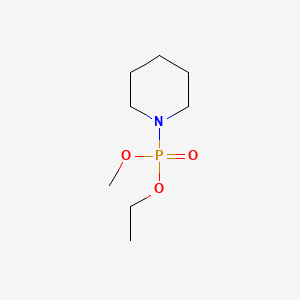
![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)

